(4Z)-2-(4-bromophenyl)-4-[(hydroxyamino)methylidene]-5-methylpyrazol-3-one
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Overview
Description
Compound “(4Z)-2-(4-bromophenyl)-4-[(hydroxyamino)methylidene]-5-methylpyrazol-3-one” is a chemical entity with significant applications in various scientific fields. It is known for its unique chemical properties and reactivity, making it a valuable compound in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “(4Z)-2-(4-bromophenyl)-4-[(hydroxyamino)methylidene]-5-methylpyrazol-3-one” typically involves the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction yields the desired compound along with imidazolium chloride as a byproduct . The reaction can be represented as:
4C3H4N2+C(O)Cl2→(C3H3N2)2CO+2[C3H3N2H2]Cl
Industrial Production Methods: In industrial settings, the production of compound “this compound” follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as crystallization and distillation, is common to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Compound “(4Z)-2-(4-bromophenyl)-4-[(hydroxyamino)methylidene]-5-methylpyrazol-3-one” undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into various reduced forms.
Substitution: It participates in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or amines.
Scientific Research Applications
Compound “(4Z)-2-(4-bromophenyl)-4-[(hydroxyamino)methylidene]-5-methylpyrazol-3-one” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides, carbamates, and ureas.
Biology: It plays a role in biochemical studies, including enzyme inhibition and protein modification.
Medicine: The compound is investigated for its potential therapeutic effects and drug development.
Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of compound “(4Z)-2-(4-bromophenyl)-4-[(hydroxyamino)methylidene]-5-methylpyrazol-3-one” involves its interaction with specific molecular targets and pathways. It acts as a coupling agent in peptide synthesis, facilitating the formation of peptide bonds by reacting with carboxylic acids and amines . The compound’s reactivity is attributed to its ability to form stable intermediates that drive the reaction forward.
Comparison with Similar Compounds
Carbonyldiimidazole (CDI): Similar in structure and reactivity, used in peptide synthesis.
Phosgene: A related compound used in the synthesis of various organic compounds.
Imidazole: A building block in the synthesis of compound “(4Z)-2-(4-bromophenyl)-4-[(hydroxyamino)methylidene]-5-methylpyrazol-3-one” and other derivatives.
Uniqueness: Compound “this compound” is unique due to its high reactivity and stability under specific conditions. Its ability to form stable intermediates makes it a valuable reagent in organic synthesis, particularly in the formation of amides and peptides.
Properties
IUPAC Name |
(4Z)-2-(4-bromophenyl)-4-[(hydroxyamino)methylidene]-5-methylpyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2/c1-7-10(6-13-17)11(16)15(14-7)9-4-2-8(12)3-5-9/h2-6,13,17H,1H3/b10-6- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNOKBVBXJHKKB-POHAHGRESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CNO)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\NO)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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